

An In-depth Technical Guide to α -Muurolene: Properties, Protocols, and Biological Pathways

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Compound of Interest

Compound Name: *alpha-Muurolene*

Cat. No.: B154526

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Core Chemical Identifiers and Properties of α -Muurolene

Alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a wide variety of plants. It is recognized for its characteristic woody and slightly spicy aroma and is a subject of growing interest for its potential pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological mechanisms of action.

Identifier	Value
Molecular Formula	C ₁₅ H ₂₄ [1][2]
Molecular Weight	204.35 g/mol [1][2]
CAS Number	10208-80-7 (for (-)- α -Muurolene)[2]
	31983-22-9 (for α -Muurolene, stereoisomer not specified)[3]
IUPAC Name	(1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene[4]

Physical and Chemical Properties	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	118 °C at 13 Torr
Density	0.9140 g/cm ³ at 22 °C
LogP	6.557 (estimated)
Solubility	Insoluble in water; soluble in organic solvents

Experimental Protocols

Extraction of α -Muurolene-Containing Essential Oil by Hydrodistillation

This protocol describes a common method for extracting essential oils rich in α -Muurolene from plant material.

Methodology:

- **Sample Preparation:** The plant material (e.g., leaves, flowers, or stems) is air-dried to reduce moisture content. The dried material is then ground to a coarse powder to increase the surface area for efficient extraction.
- **Apparatus Setup:** A Clevenger-type apparatus is assembled for hydrodistillation. The powdered plant material is placed in a round-bottom flask and submerged in distilled water.
- **Distillation:** The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser. The condensate, a mixture of water and essential oil, is collected in a graduated tube.
- **Separation and Drying:** Due to their different densities, the essential oil and water separate into two layers. The upper essential oil layer is carefully collected. Anhydrous sodium sulfate is added to the collected oil to remove any residual water.
- **Storage:** The pure, dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification of α -Muurolene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the identification and quantification of α -Muurolene in an essential oil sample.

Methodology:

- **Sample Preparation:** A stock solution of the essential oil is prepared in a suitable solvent, such as hexane or ethanol. A series of dilutions are made to create calibration standards of known concentrations. An internal standard may be added to improve quantitative accuracy.
- **GC-MS Analysis:**
 - **Injection:** 1 μ L of the prepared sample is injected into the GC-MS system.
 - **Gas Chromatograph (GC) Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically used.
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Temperature Program:** An initial temperature of 60°C is held for a few minutes, then ramped up to a final temperature of around 240°C.
 - **Mass Spectrometer (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** A scan range of m/z 40-400 is generally sufficient.
- **Data Analysis:**
 - **Identification:** α -Muurolene is identified by comparing its mass spectrum and retention time with those of a certified reference standard.

- Quantification: A calibration curve is constructed by plotting the peak area of the α -Muurolene standards against their concentrations. The concentration of α -Muurolene in the sample is then determined from this curve.

Assessment of Antimicrobial Activity by Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of α -Muurolene required to inhibit the growth of a specific microorganism.

Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium.
- Serial Dilutions: A two-fold serial dilution of α -Muurolene is prepared in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Controls: Positive (broth with inoculum, no α -Muurolene) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of α -Muurolene at which no visible microbial growth is observed.

Evaluation of Anti-inflammatory Activity via Inhibition of Pro-inflammatory Cytokines

This protocol assesses the potential of α -Muurolene to reduce the production of pro-inflammatory cytokines in immune cells.

Methodology:

- **Cell Culture:** Macrophages (e.g., RAW 264.7 cell line) are cultured in a suitable medium.
- **Cell Treatment:** The cells are pre-treated with various concentrations of α -Muurolene for a specific period.
- **Stimulation:** The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
- **Sample Collection:** The cell culture supernatant is collected after an appropriate incubation time.
- **Cytokine Measurement:** The concentration of a specific pro-inflammatory cytokine (e.g., Tumor Necrosis Factor-alpha, TNF- α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- **Data Analysis:** The percentage inhibition of cytokine production by α -Muurolene is calculated relative to the stimulated control group (LPS-treated cells without α -Muurolene).

Biosynthesis and Synthetic Pathways

The biosynthesis of α -Muurolene in plants and some fungi originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.



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Biosynthesis of α -Muurolene from Acetyl-CoA.

A potential chemical synthesis route involves the acid-catalyzed cyclization of nerolidol, although this method often results in a mixture of stereoisomers.



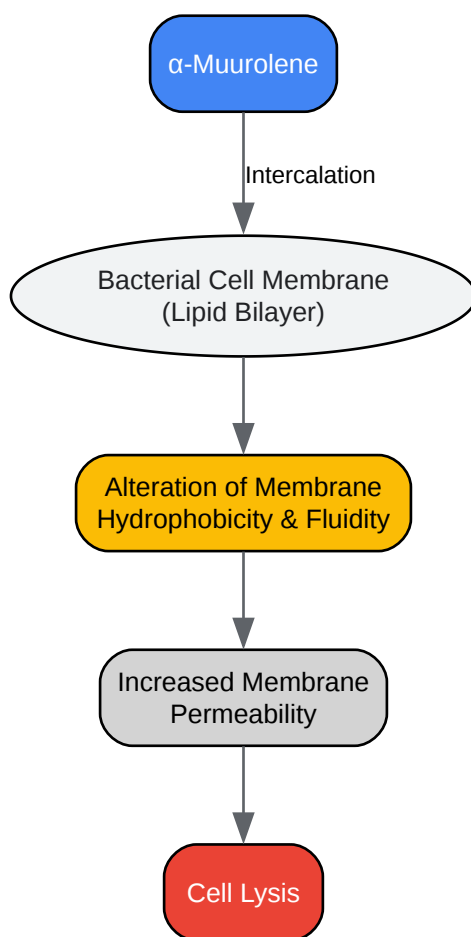
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Acid-catalyzed synthesis of α-Muurolene.

Biological Signaling Pathways

Antimicrobial Mechanism of Action

The antimicrobial activity of α-Muurolene is believed to be, in part, due to its ability to disrupt the integrity of microbial cell membranes. Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, and ultimately cell lysis.

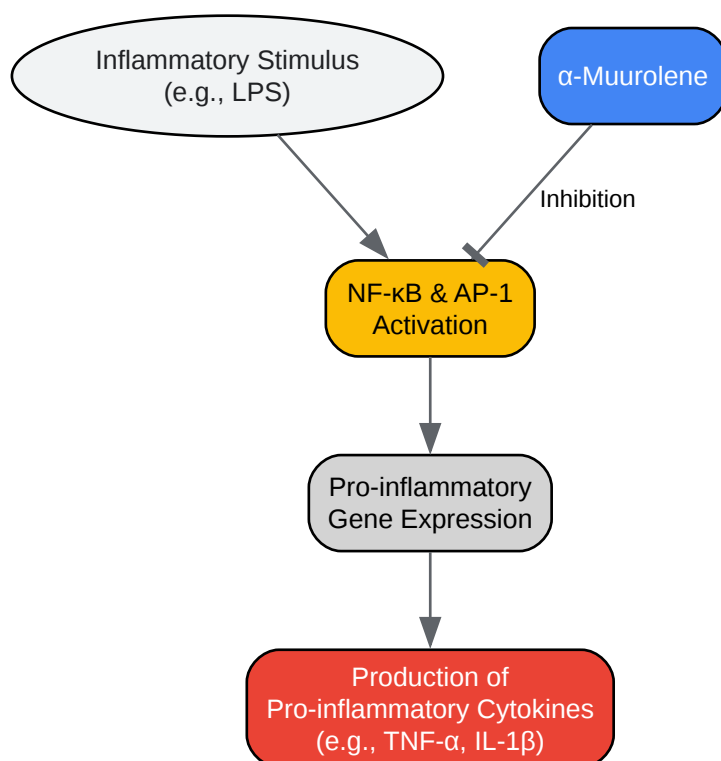


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Proposed antimicrobial mechanism of α-Murolene.

Anti-inflammatory Signaling Pathway

While direct studies on α-Murolene are ongoing, research on structurally related sesquiterpenes, such as α-humulene, suggests a potential anti-inflammatory mechanism involving the inhibition of key pro-inflammatory signaling pathways like NF-κB and AP-1. This inhibition leads to a downstream reduction in the production of inflammatory mediators.



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Potential anti-inflammatory pathway of α-Muurolene.

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Email: info@benchchem.com